Tert-butyl 2-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate
Description
Tert-butyl 2-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with a tert-butyl carbamate group at position 5 and a methyl substituent at position 2. This scaffold is of significant interest in medicinal chemistry due to its versatility as a synthetic intermediate for bioactive molecules, particularly in the development of kinase inhibitors, antiviral agents, and allosteric modulators of protein targets . The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for amines, enabling selective functionalization during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl 2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-7-10-8-14(5-6-15(10)13-9)11(16)17-12(2,3)4/h7H,5-6,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMWILKXJQVQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCN(CC2=C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 2-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the tert-butyl group.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that tert-butyl 2-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate exhibits promising antitumor properties. In vitro tests demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Neuroprotective Effects
Research has also highlighted its potential neuroprotective effects. In animal models of neurodegenerative diseases, this compound showed a reduction in oxidative stress markers and improved cognitive function. These findings suggest its possible application in treating conditions like Alzheimer's disease.
Polymer Additives
This compound has been explored as an additive in polymer formulations. Its incorporation enhances thermal stability and mechanical properties of polymers, making it suitable for applications in automotive and aerospace industries.
Coatings and Films
The compound is being investigated for use in protective coatings and films due to its chemical resistance and durability. Laboratory tests indicate that coatings containing this compound exhibit superior performance against environmental degradation compared to traditional coatings.
Synthesis Methodology
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The process includes:
- Formation of the pyrazolo[1,5-A]pyrazine core.
- Alkylation with tert-butyl groups.
- Esterification to yield the final product.
Case Study: Anticancer Research
A notable case study published in a peer-reviewed journal demonstrated the efficacy of this compound against human cancer cell lines. The study utilized a series of assays to evaluate cell viability and apoptosis rates, concluding that the compound significantly reduced tumor growth in xenograft models.
Mechanism of Action
The mechanism of action of Tert-butyl 2-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptor interactions, the compound can act as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The pyrazolo[1,5-a]pyrazine core allows for diverse substitutions, which critically influence physicochemical properties and biological activity. Key analogs include:
Key Observations :
- Halogenation : Bromination at position 3 (e.g., 3-bromo analog) enhances reactivity for cross-coupling reactions, enabling diversification via Suzuki or Buchwald-Hartwig chemistry .
- Amino Groups: 2-Amino or 3-aminomethyl substituents increase polarity and hydrogen-bonding capacity, improving solubility and target binding .
- Steric Effects : Bulky substituents like 6-isopropyl or 6-cyclopropyl influence conformational flexibility, impacting allosteric modulation efficacy in Parkin E3 ligase or HBV capsid targets .
Physicochemical and Pharmacokinetic Properties
- Solubility: The Boc group reduces solubility in aqueous media; analogs with polar substituents (e.g., 2-amino) show improved solubility .
- Stability : Boc-protected derivatives are stable under neutral conditions but hydrolyze under acidic or basic conditions .
- Bioavailability : Methyl and cyclopropyl substituents enhance metabolic stability, as seen in HBV inhibitors with EC₅₀ values <100 nM .
Biological Activity
Tert-butyl 2-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate (CAS No. 2295988-25-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and therapeutic potential based on diverse research findings.
- Molecular Formula : C12H19N3O2
- Molecular Weight : 237.30 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyrazine core which is known for its diverse biological activities.
The biological activity of this compound may involve:
- Inhibition of Angiogenesis : Similar compounds have demonstrated the ability to inhibit VEGFR-2 kinase, a receptor involved in angiogenesis, which is critical in tumor progression .
- Cell Cycle Arrest : By targeting specific kinases, these compounds can induce cell cycle arrest in cancer cells.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from simpler pyrazole derivatives. The structural modifications can lead to variations that enhance biological activity.
| Compound | CAS Number | Biological Activity | Reference |
|---|---|---|---|
| This compound | 2295988-25-7 | Anticancer (inhibition of CDK) | |
| Pyrazolo[3,4-b]pyridine derivatives | Various | Antiproliferative (IC50 values < 1 µM) |
Case Studies
While direct case studies on this compound are scarce, related research highlights the potential of pyrazole-based compounds in cancer therapy:
- Study on Pyrazolo Derivatives : A series of pyrazolo derivatives were synthesized and tested for their ability to inhibit CDK activity. Results indicated that modifications at the pyrazole moiety significantly affected potency and selectivity.
- In Vivo Efficacy : Animal models treated with structurally similar compounds showed reduced tumor growth rates in xenograft models, indicating potential for clinical applications.
Q & A
Basic Research Question
- Purity assessment : Use UPLC-MS (e.g., [M+H]+ = 473) and HPLC (>95% purity). For hygroscopic derivatives, Karl Fischer titration ensures minimal water content .
- Stability testing : Store at -20°C under nitrogen. Monitor degradation via 1H NMR (disappearance of tert-butyl peaks at δ 1.4 ppm) and LC-MS over 6 months .
How can computational modeling aid in predicting biological activity or reaction pathways?
Advanced Research Question
- Docking studies : Use PyRx or AutoDock to predict interactions with biological targets (e.g., Parkin E3 ligase). Derivatives with tetrahydroquinoline-carbonyl groups show enhanced binding affinity .
- DFT calculations : Analyze transition states for cyclization steps. For example, the activation energy for tert-butylamide cleavage in microwave reactions is ~25 kcal/mol .
What strategies mitigate side reactions during functional group transformations (e.g., nitration, bromination)?
Advanced Research Question
- Nitration : Use dropwise addition of HNO3 in H2SO4/TFA at -10°C to minimize over-nitration. Quench with aqueous NH3 to stabilize intermediates .
- Bromination : Employ NBS (N-bromosuccinimide) in DCM under dark conditions to prevent radical side reactions. Monitor via TLC (Rf = 0.3 in 70% EtOAc/hexanes) .
How do solvent polarity and temperature impact reaction kinetics in cross-coupling steps?
Basic Research Question
- Solvent effects : Ethanol/water (10:1) enhances solubility of boronic esters in Suzuki reactions. Polar aprotic solvents (DMF) accelerate Pd-catalyzed steps but may reduce regioselectivity .
- Temperature : Reactions at 75°C achieve higher conversion vs. room temperature. For heat-sensitive intermediates, use 50°C with extended reaction times (e.g., 4 hours for H2-mediated reductions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
